Cas no 2137029-01-5 ((2R)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methylpyrrolidine-2-carboxylic acid hydrochloride)

(2R)-1-(2-Methyl-2H-1,2,3,4-tetrazol-5-yl)methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative featuring a tetrazole moiety, which enhances its potential as a versatile intermediate in medicinal chemistry and drug development. The compound’s stereospecific (2R) configuration ensures precise molecular interactions, making it valuable for asymmetric synthesis and bioactive molecule design. The tetrazole group contributes to metabolic stability and hydrogen-bonding capabilities, while the carboxylic acid functionality allows for further derivatization. The hydrochloride salt form improves solubility and handling properties. This compound is particularly useful in the synthesis of pharmacologically active agents, such as enzyme inhibitors or receptor modulators, due to its structural rigidity and functional group diversity.
(2R)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methylpyrrolidine-2-carboxylic acid hydrochloride structure
2137029-01-5 structure
Product name:(2R)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methylpyrrolidine-2-carboxylic acid hydrochloride
CAS No:2137029-01-5
MF:
MW:
MDL:MFCD31558714
CID:4639612
PubChem ID:132346959

(2R)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methylpyrrolidine-2-carboxylic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (2R)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
    • (2R)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methylpyrrolidine-2-carboxylic acid hydrochloride
    • MDL: MFCD31558714

(2R)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methylpyrrolidine-2-carboxylic acid hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-818841-5.0g
(2R)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
2137029-01-5 95.0%
5.0g
$2940.0 2025-02-21
Chemenu
CM474291-1g
(2R)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
2137029-01-5 95%+
1g
$1095 2023-03-24
Aaron
AR01ELLB-5g
(2R)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
2137029-01-5 95%
5g
$4068.00 2023-12-14
A2B Chem LLC
AX59683-2.5g
(2R)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
2137029-01-5 95%
2.5g
$2128.00 2024-04-20
Aaron
AR01ELLB-2.5g
(2R)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
2137029-01-5 95%
2.5g
$2759.00 2023-12-14
A2B Chem LLC
AX59683-500mg
(2R)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
2137029-01-5 95%
500mg
$868.00 2024-04-20
1PlusChem
1P01ELCZ-100mg
(2R)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
2137029-01-5 95%
100mg
$497.00 2023-12-19
A2B Chem LLC
AX59683-50mg
(2R)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
2137029-01-5 95%
50mg
$283.00 2024-04-20
1PlusChem
1P01ELCZ-1g
(2R)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
2137029-01-5 95%
1g
$1316.00 2023-12-19
Aaron
AR01ELLB-50mg
(2R)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
2137029-01-5 95%
50mg
$349.00 2025-02-10

(2R)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methylpyrrolidine-2-carboxylic acid hydrochloride Related Literature

Additional information on (2R)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methylpyrrolidine-2-carboxylic acid hydrochloride

Comprehensive Overview of (2R)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methylpyrrolidine-2-carboxylic acid hydrochloride (CAS No. 2137029-01-5)

The compound (2R)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methylpyrrolidine-2-carboxylic acid hydrochloride (CAS No. 2137029-01-5) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. This chiral pyrrolidine derivative is characterized by the presence of a tetrazole ring, a heterocyclic moiety known for its metabolic stability and bioisosteric properties. The hydrochloride salt form enhances its solubility, making it particularly valuable in drug formulation and delivery systems.

In recent years, the demand for tetrazole-containing compounds has surged due to their widespread applications in medicinal chemistry. Researchers are particularly interested in CAS No. 2137029-01-5 for its potential role as a building block in drug discovery. The 2-methyl-2H-1,2,3,4-tetrazol-5-yl group is a critical pharmacophore, often employed to mimic carboxylic acids while offering improved pharmacokinetic profiles. This has led to a growing body of literature exploring its use in central nervous system (CNS) therapeutics and enzyme inhibition.

The stereochemistry of (2R)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methylpyrrolidine-2-carboxylic acid hydrochloride is another area of intense study. The (2R) configuration is crucial for its biological activity, as enantiopure compounds often exhibit higher target specificity and reduced off-target effects. This aligns with the pharmaceutical industry's shift toward chiral drugs, which now account for over 50% of newly approved therapeutics. The compound's pyrrolidine-2-carboxylic acid backbone further contributes to its versatility, serving as a scaffold for peptide mimetics and small molecule inhibitors.

From a synthetic perspective, CAS No. 2137029-01-5 presents interesting challenges and opportunities. The incorporation of the tetrazole ring typically requires specialized reagents such as azides or nitriles, and the N-methylation step demands precise control to avoid over-alkylation. Recent advancements in flow chemistry and catalytic asymmetric synthesis have streamlined the production of such compounds, addressing scalability concerns while maintaining high enantiomeric purity. These innovations are particularly relevant given the rising interest in continuous manufacturing within the pharmaceutical sector.

The physicochemical properties of (2R)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methylpyrrolidine-2-carboxylic acid hydrochloride also warrant discussion. With a molecular weight of 246.7 g/mol and a hydrochloride salt formulation, it exhibits favorable aqueous solubility—a key consideration for oral bioavailability. Its logP value (estimated at 0.5-1.5) suggests moderate lipophilicity, balancing membrane permeability with solubility. These traits make it a promising candidate for prodrug development and formulation optimization, topics frequently searched by pharmaceutical scientists.

In the context of drug repurposing—a trending topic in biomedical research—CAS No. 2137029-01-5 has been investigated for potential applications beyond its initial design. The tetrazole moiety exhibits zinc-binding capabilities, raising possibilities for metalloenzyme modulation. Additionally, its structural similarity to GABA derivatives has prompted studies into neurotransmitter receptor interactions, though these remain preliminary. Such explorations align with the growing emphasis on multi-target drug discovery and polypharmacology.

Quality control and analytical characterization of (2R)-1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methylpyrrolidine-2-carboxylic acid hydrochloride typically involve HPLC-UV and chiral separation techniques to verify enantiopurity. The compound's UV chromophoremax ~210 nm) facilitates detection, while mass spectrometry confirms its molecular ion pattern. These analytical methods are critical given the stringent ICH guidelines for impurity profiling in active pharmaceutical ingredients (APIs).

Looking ahead, the scientific community continues to explore derivatives of CAS No. 2137029-01-5, particularly focusing on structure-activity relationships (SAR) and bioisosteric replacements. The integration of machine learning in molecular design has accelerated these efforts, enabling rapid virtual screening of structural analogs. This intersection of computational chemistry and experimental validation represents a paradigm shift in modern drug discovery—a subject of numerous recent publications and conference proceedings.

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.